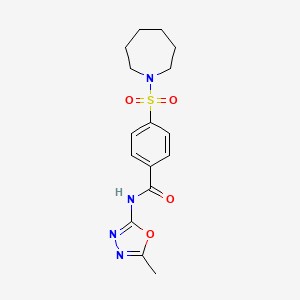

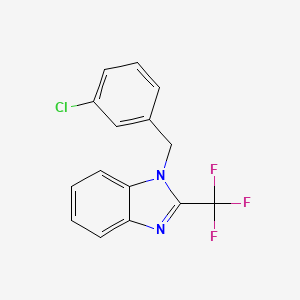

![molecular formula C18H21ClN4 B2955144 N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-10-0](/img/structure/B2955144.png)

N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate amines with a pyrimidine derivative . The mixtures are typically refluxed for several hours, then allowed to reach room temperature, and a solvent like water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Substitutions at various positions on the ring can greatly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present on the pyrimidine ring . For example, the presence of an activated CH2 group in the amide moiety can lead to cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the pyrimidine ring. For example, all the potent compounds from a series of pyrazolo[1,5-a]pyrimidines have a ClogP value less than 4 and molecular weight less than 400, which suggests they are likely to maintain drug-likeness during lead optimization .Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, are of significant interest due to their diverse biological activities. The synthesis of these compounds often involves innovative methodologies that enhance the efficiency and selectivity of the synthetic processes. For instance, a study detailed the synthesis of pyrazolo[1,5-a]pyrimidines by cyclization of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrolactone, leading to derivatives that could be useful for further medicinal chemistry exploration (El-Essawy, 2010).

Biological Activity Exploration

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for various biological activities. For example, research has shown that these compounds can exhibit potent antimicrobial and anticancer properties, providing a valuable starting point for the development of new therapeutic agents. A specific study synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core in drug discovery (Hafez et al., 2016).

Mechanism of Action

This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. They have diverse biological activities and are found in many important molecules, including the nucleotides cytosine, thymine, and uracil .

Mode of Action

The mode of action would depend on the specific target. For instance, if the target is a kinase, the compound might inhibit the kinase activity, leading to a decrease in the phosphorylation of downstream proteins .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They might influence signal transduction pathways, gene expression, or metabolic processes .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. It might lead to changes in cell signaling, gene expression, or cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Future Directions

The future research directions in this field could involve the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives with different substituents, in order to explore their potential biological activities . Additionally, more detailed studies on their mechanism of action could help to better understand their therapeutic potential.

Properties

IUPAC Name |

N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-8-6-7-9-15(14)19/h6-9,11,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPCOARBMHNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

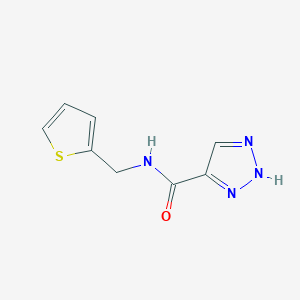

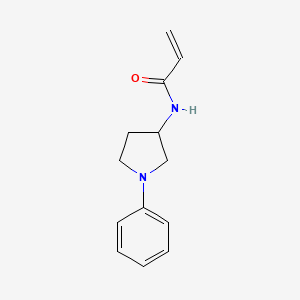

![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)

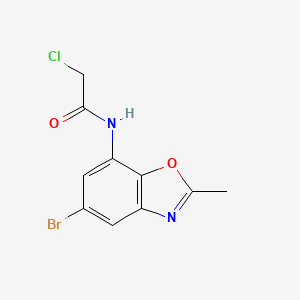

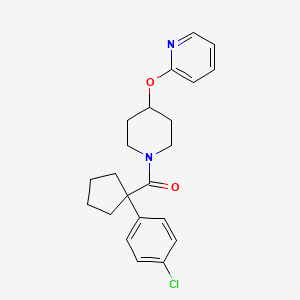

![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)

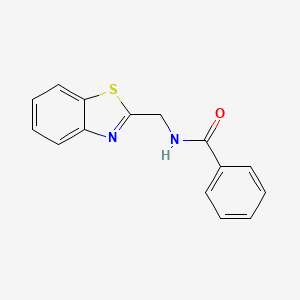

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)

![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)